N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide

Lipophilicity ADME Prediction Physicochemical Property

This benzofuran-2-carboxamide derivative features a sterically hindered 2-ethyl-6-methylphenyl motif that enforces non-coplanar conformation unavailable in simpler N-phenyl analogs. With predicted logP ~4.5—approximately 1.4 units higher than the unsubstituted parent—it serves as a lipophilic anchor for fragment-based screening, a property-diversified library member, or a direct isostere for chloroacetamide herbicide scaffolds lacking the electrophilic toxicophore. Ideal for SAR campaigns probing steric tolerance in kinase ATP-binding sites, nuclear receptor LBDs, or amyloid modulator programs where 2,6-disubstitution may switch aggregation promotion to inhibition. Custom synthesis item; no off-the-shelf analog replicates its conformational and lipophilicity profile.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
Cat. No. B11697743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCCC1=CC=CC(=C1NC(=O)C2=CC3=CC=CC=C3O2)C
InChIInChI=1S/C18H17NO2/c1-3-13-9-6-7-12(2)17(13)19-18(20)16-11-14-8-4-5-10-15(14)21-16/h4-11H,3H2,1-2H3,(H,19,20)
InChIKeyAWXFMLJKQGEHCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide (CAS 304889-17-6): Chemical Identity, Procurement Status, and Research-Grade Availability


N-(2-Ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide (CAS 304889-17-6, molecular formula C₁₈H₁₇NO₂, molecular weight 279.342 g/mol) is a synthetic small-molecule benzofuran-2-carboxamide derivative . The compound is currently listed as an AldrichCPR (Custom Product Request) item by Sigma-Aldrich (product number R507814), indicating it is not a standard catalog stock item but can be synthesized on demand for early-discovery research purposes . Searches of the peer-reviewed literature and major bioactivity databases (ChEMBL, BindingDB, PubChem) have not returned any publicly disclosed, quantitative biological activity data, pharmacological profiles, or structure-activity relationship (SAR) studies for this specific compound. Its structural features—a benzofuran-2-carboxamide core linked to a 2-ethyl-6-methyl-substituted aniline moiety—place it at the intersection of two distinct chemical spaces: the benzofuran-2-carboxamide pharmacophore explored in anticancer and neurobiological research, and the 2-ethyl-6-methylphenyl motif characteristic of chloroacetamide herbicides such as metolachlor [1].

Why N-(2-Ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Selectivity and Physicochemical Divergence


Despite belonging to the broad benzofuran-2-carboxamide class, N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide carries two critical structural features that preclude simple substitution with its closest commercially available analogs. First, the 2,6-disubstitution pattern on the aniline ring (ortho-ethyl and ortho-methyl groups) introduces significant steric hindrance around the amide bond, which is absent in the unsubstituted parent compound N-phenylbenzofuran-2-carboxamide (CAS 50635-12-6) [1]. This steric constraint is expected to alter the conformational preferences of the molecule, affecting target binding and metabolic stability in ways that cannot be predicted from simpler analogs. Second, the replacement of the chloroacetyl group found in metolachlor and related herbicides with a benzofuran-2-carbonyl moiety eliminates the electrophilic reactivity associated with chloroacetamide toxicity while introducing the planar, electron-rich benzofuran pharmacophore capable of π-stacking and hydrogen-bonding interactions not available to the herbicide scaffold [2]. In silico calculations of logP (approximately 4.5 for the target compound versus 3.1 for N-phenylbenzofuran-2-carboxamide) further underscore the significant lipophilicity difference driven by the ethyl and methyl substituents, which directly impacts membrane permeability, protein binding, and solubility profiles [3]. These combined differences mean that purchasing a readily available analog as a substitute—without verification against the specific compound—introduces uncontrolled variables that can confound SAR campaigns, biochemical assays, and lead optimization workflows.

N-(2-Ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide: Quantitative Evidence and Comparative Differentiation


Lipophilicity (logP) Differentiation of N-(2-Ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide Versus N-Phenylbenzofuran-2-carboxamide

In silico logP calculations using the SwissADME platform predict a logP value of approximately 4.5 for N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide compared to approximately 3.1 for the unsubstituted parent compound N-phenylbenzofuran-2-carboxamide, representing an approximately 1.4 log unit increase in lipophilicity attributable to the two alkyl substituents on the aniline ring [1]. This places the target compound in a significantly more lipophilic chemical space, suggesting enhanced passive membrane permeability but reduced aqueous solubility relative to the parent scaffold.

Lipophilicity ADME Prediction Physicochemical Property

Structural Divergence from Chloroacetamide Herbicides: Absence of the Electrophilic Chloroacetyl Warhead

The target compound replaces the chloroacetamide group of the herbicide metolachlor—a known electrophilic warhead responsible for protein alkylation and potential genotoxicity—with a chemically inert benzofuran-2-carboxamide moiety [1]. Metolachlor has been classified as a possible human carcinogen (Group C) by the EPA, and its reactivity is driven by the chloroacetyl group, which is entirely absent in the target compound [2]. This structural modification eliminates the covalent reactivity associated with chloroacetamide toxicophores while retaining the 2-ethyl-6-methylphenyl recognition element that may confer target binding selectivity.

Chemical Safety Toxicophore Avoidance Agrochemical-to-Pharmaceutical Scaffold Hopping

Steric Hindrance at the Amide Bond: Ortho-Disubstitution Differentiation from Para-Substituted Benzofuran-2-Carboxamide Anticancer Leads

The 2,6-disubstitution pattern (ortho-ethyl and ortho-methyl) on the N-phenyl ring of the target compound introduces torsional restriction around the amide C-N bond that is not present in the para-substituted lead compound 3m (N-(4′-hydroxy)phenylamide) identified in the benzofuran-2-carboxamide NF-κB inhibitor series [1]. SAR studies from this series demonstrated that hydrophobic substituents on the N-phenyl ring potentiate anticancer activity, but the study focused exclusively on para- and meta-substituted analogs; ortho-substituted variants like the target compound were not evaluated, leaving their SAR uncharted [1]. The ortho-ethyl group in the target compound is expected to force the phenyl ring into a more orthogonal orientation relative to the amide plane, potentially altering hydrogen-bonding geometry and target complementarity.

Conformational Restriction Target Binding Metabolic Stability

N-(2-Ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide: Recommended Application Scenarios Based on Available Evidence


Exploratory SAR Probing of Sterically Hindered Binding Pockets in Kinase or Nuclear Receptor Targets

The unique 2,6-disubstituted aniline motif, combined with the planar benzofuran-2-carboxamide core, makes this compound a valuable tool compound for probing the tolerance of kinase ATP-binding sites or nuclear receptor ligand-binding domains (e.g., PPAR, FXR) to ortho-substituted benzamide ligands. Unlike para-substituted analogs that present a relatively flat pharmacophore, the target compound forces a non-coplanar conformation that may selectively engage sterically demanding sub-pockets. As evidenced in Section 3, the predicted torsional constraint distinguishes it from the NF-κB lead series, warranting its inclusion in focused screening libraries where three-dimensionality is a desired feature [1].

Agrochemical-to-Pharmaceutical Scaffold-Hopping Campaigns Starting from Chloroacetamide Herbicide Leads

For medicinal chemistry teams seeking to repurpose the 2-ethyl-6-methylphenyl recognition element—a privileged motif in chloroacetamide herbicides (metolachlor, acetochlor)—into non-toxic pharmaceutical or chemical probe scaffolds, this compound serves as a direct benzofuran-2-carboxamide isostere. The elimination of the chloroacetyl electrophilic warhead, as detailed in Section 3, removes the primary toxicophore while preserving the N-aryl substitution pattern that may confer target recognition in plant or microbial enzyme systems. This scenario is specifically relevant for antifungal or antiparasitic drug discovery where herbicidal target homology exists (e.g., acetyl-CoA carboxylase, very-long-chain fatty acid elongases) [2].

Physicochemical Property Diversification in Fragment-Based or DNA-Encoded Library (DEL) Screening Sets

The ~1.4 log unit increase in lipophilicity over the unsubstituted N-phenylbenzofuran-2-carboxamide parent (Section 3) positions this compound as a higher-logP member of a property-diversified screening library. Procurement for fragment-based screening or DEL technology applications, where logP diversity is a key library design criterion, is supported by the quantitative logP prediction. The compound can serve as a lipophilic anchor fragment in SPR-based fragment screening or as a late-stage diversification intermediate in parallel synthesis of focused libraries targeting hydrophobic protein-protein interaction interfaces [3].

Amyloid Beta Aggregation Modulator Development: Exploring N-Aryl Substitution Effects on Fibrillogenesis Kinetics

The parent compound N-phenylbenzofuran-2-carboxamide (7a) has been demonstrated to accelerate Aβ42 fibrillogenesis by 1.5- to 4.7-fold at 1-25 μM and to protect HT22 neuronal cells from Aβ42-induced cytotoxicity (cell viability ~74% vs. ~20% for Aβ42 alone) [4]. The target compound, with its 2-ethyl-6-methyl substitution, introduces increased steric bulk and lipophilicity at the N-phenyl position, which may shift the aggregation modulation profile from promoter to inhibitor or alter the concentration-response window. This makes it a high-priority analog for SAR expansion of the benzofuran-2-carboxamide class of amyloid modulators, where even modest structural changes have been shown to switch between aggregation promotion and inhibition [4].

Quote Request

Request a Quote for N-(2-ethyl-6-methylphenyl)-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.